Cas no 2248358-02-1 (1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine)
![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine structure](https://ja.kuujia.com/scimg/cas/2248358-02-1x500.png)
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine 化学的及び物理的性質
名前と識別子
-
- 2248358-02-1
- 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine
- EN300-6507021
-
- インチ: 1S/C11H15NOS/c1-2-6-12(7-3-1)11-5-4-10(14-11)9-8-13-9/h4-5,9H,1-3,6-8H2
- InChIKey: DGEWBFFSAFARIU-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1N1CCCCC1)C1CO1
計算された属性
- せいみつぶんしりょう: 209.08743528g/mol
- どういたいしつりょう: 209.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 44Ų
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507021-10.0g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 10.0g |
$3746.0 | 2025-03-14 | |
Enamine | EN300-6507021-5.0g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 5.0g |
$2525.0 | 2025-03-14 | |
Enamine | EN300-6507021-0.5g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 0.5g |
$836.0 | 2025-03-14 | |
Enamine | EN300-6507021-1.0g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 1.0g |
$871.0 | 2025-03-14 | |
Enamine | EN300-6507021-0.05g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 0.05g |
$732.0 | 2025-03-14 | |
Enamine | EN300-6507021-0.25g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 0.25g |
$801.0 | 2025-03-14 | |
Enamine | EN300-6507021-2.5g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-14 | |
Enamine | EN300-6507021-0.1g |
1-[5-(oxiran-2-yl)thiophen-2-yl]piperidine |
2248358-02-1 | 95.0% | 0.1g |
$767.0 | 2025-03-14 |
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
8. Back matter
-
9. Back matter
-
10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidineに関する追加情報
Research Briefing on 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine (CAS: 2248358-02-1): Recent Advances and Applications in Chemical Biology and Medicinal Chemistry
The compound 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine (CAS: 2248358-02-1) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features combining a thiophene ring, piperidine moiety, and an oxirane (epoxide) functional group. This molecular architecture offers multiple sites for chemical modification and potential biological interactions, making it an attractive target for drug discovery efforts.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that derivatives of this compound show significant activity as covalent inhibitors targeting cysteine residues in various disease-relevant proteins. The oxirane ring serves as an electrophilic warhead capable of forming irreversible bonds with nucleophilic amino acids, while the thiophene-piperidine backbone provides optimal spatial orientation for target engagement.
In oncology research, a team at Scripps Research Institute reported the development of 2248358-02-1-based inhibitors showing nanomolar potency against KRAS G12C mutant proteins. The epoxide functionality was found to form a covalent bond with the mutant cysteine residue, while the piperidine-thiophene core maintained favorable pharmacokinetic properties. This represents a significant advancement in targeting previously "undruggable" oncoproteins.
Structural activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have systematically explored modifications at each position of the scaffold. The 2-position of the thiophene ring appears particularly amenable to substitution without loss of activity, allowing for fine-tuning of physicochemical properties. Meanwhile, the piperidine nitrogen has been shown to tolerate various acylations while maintaining target binding.
From a synthetic chemistry perspective, recent work has focused on developing more efficient routes to 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine. A 2023 Nature Protocols paper described an improved asymmetric epoxidation method that achieves >90% ee for the oxirane formation step. This advancement addresses previous challenges in controlling stereochemistry at this critical position.
In the field of neurodegenerative diseases, researchers have utilized this scaffold to develop covalent modifiers of tau protein. The oxirane moiety reacts with cysteine residues in pathological tau aggregates, while the piperidine component appears to contribute to blood-brain barrier penetration. Early animal studies show promise in reducing tau pathology in transgenic models.
The compound's potential extends beyond small molecule therapeutics. Recent work in chemical biology has employed 2248358-02-1 derivatives as activity-based protein profiling (ABPP) probes. The covalent binding nature combined with the ability to incorporate reporter tags makes this scaffold particularly useful for target identification and validation studies.
As research progresses, several challenges have emerged. The reactivity of the oxirane ring requires careful formulation strategies to ensure stability. Additionally, selectivity remains a key consideration, as the compound shows reactivity with multiple cysteine-containing proteins. Current efforts focus on developing more selective variants through structure-guided design.
Looking forward, the versatility of 1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine positions it as a valuable tool in both drug discovery and chemical biology. Ongoing clinical trials of related covalent inhibitors suggest that this class of compounds may soon transition from research tools to therapeutic agents. The next generation of derivatives is expected to show improved selectivity and pharmacokinetic profiles while maintaining the advantageous reactivity profile of the parent scaffold.
2248358-02-1 (1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine) 関連製品
- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)
- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)
- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)
- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)
- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)
- 2377610-03-0(1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)
- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)
- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)